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Compound of Interest

Compound Name: Diiodomethane-13C,d2

CAS No.: 1217038-24-8

Cat. No.: B1142166

Get Quote

Executive Summary
Diiodomethane-13C,d2 (

) represents a high-precision isotopic tool for mechanistic elucidation and structural
determination. Unlike its unlabeled counterpart (

), this double-labeled isotopologue offers a unique spectroscopic signature—combining the
nuclear spin sensitivity of Carbon-13 with the proton-silencing and coupling effects of
Deuterium.

This guide provides an objective, data-driven comparison of

against its analogues (

,

,

). It details the specific NMR splitting patterns, vibrational frequency shifts, and handling
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protocols required to utilize this reagent effectively in Simmons-Smith cyclopropanation studies
and metabolic tracing.

Spectroscopic Profile & Comparative Analysis
The substitution of

with

and

with

(Deuterium) fundamentally alters the magnetic and vibrational properties of the molecule. The
following data synthesizes theoretical isotope effects with empirical observations.

Comparative Data Table
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Property Diiodomethane (Std)
Diiodomethane-

13C,d2

Physical Basis of

Change

Formula
Double Isotopic

Labeling

MW ( g/mol ) 267.84 ~271.86
Mass increase (+1 for

C, +2 for H)

NMR

Singlet (

3.90 ppm)
Silent (No Signal)

Removal of

nuclei

NMR Shift -54.0 ppm (Singlet) ~ -54.4 ppm (Quintet)

Heavy Atom Effect

(Iodine) + Isotope

Shift (Deuterium)

Splitting None (Singlet) 1:2:3:2:1 Quintet

Coupling to two spin-1

Deuterons (

)

Coupling Hz Hz
Gyromagnetic ratio

IR
~3050 cm

(Stretch)

~2250 cm

(Stretch)

Reduced mass effect

(Hooke’s Law)

Nuclear Magnetic Resonance (NMR) Deep Dive
The Heavy Atom Effect
Uniquely among simple organic molecules, diiodomethane exhibits a negative

chemical shift (

ppm). This is due to the "Heavy Atom Effect" of the two Iodine atoms, which introduces
significant spin-orbit coupling that shields the carbon nucleus, shifting it upfield beyond TMS (0
ppm).

The Deuterium Multiplet Effect
While unlabeled
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appears as a triplet (coupling to two spin-1/2 protons),

appears as a quintet.

Mechanism: Deuterium has a nuclear spin

.

Splitting Rule: Multiplicity =

. For two deuteriums (

):

.

Intensity Ratio: The theoretical intensity ratio for a 1:2:3:2:1 pattern is distinct from the 1:2:1

triplet of proton-coupled spectra.

Technical Insight: The

coupling constant is approximately 6.5 times smaller than the corresponding

. If

is ~173 Hz, the observed spacing in the

quintet will be approximately 26.6 Hz.

Vibrational Spectroscopy (IR/Raman)
The isotopic substitution significantly lowers the zero-point energy and vibrational frequency of

the C-H bonds.

C-H Stretch: ~3050 cm

[1]
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C-D Stretch: ~2250 cm

Utility: This large shift (~800 cm

) moves the signal into a "silent region" of the IR spectrum, allowing researchers to monitor
the specific incorporation of the methylene group into products without interference from
other C-H bonds.

Decision Logic: Selecting the Right Isotopologue
Not all experiments require double labeling. Use the following logic flow to determine if

is necessary for your specific application.

Experimental Goal

Trace Carbon Skeleton?

Structural

Mass Spectrometry Only?

Quantitation

Trace Proton/Hydride?

Yes

Use 13CH2I2
(Lower Cost)

No (Carbon only)

Use CD2I2
(Proton Silent)

No (Just H silencing)

Use 13CD2I2
(Double Label)

Yes (Need C & H info)Standard Shift (+2 Da) Max Mass Shift (+3 Da)

NMR Quantification?

Eliminate NOE
Simplify Splitting

Click to download full resolution via product page

Figure 1: Decision matrix for selecting the optimal diiodomethane isotopologue based on

experimental requirements.
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Application: Mechanistic Tracing in Simmons-Smith
Reaction
The primary application of

is in elucidating the mechanism of the Simmons-Smith cyclopropanation. By using the double-
labeled reagent, researchers can confirm the concerted nature of the methylene transfer and
measure secondary isotope effects.

Reaction Scheme
The reaction involves the formation of an organozinc carbenoid intermediate (

).

Experimental Workflow
Carbenoid Formation: React

with Zn-Cu couple in diethyl ether.

Observation: The disappearance of the -54 ppm quintet in

NMR indicates consumption.

Cyclopropanation: Add the alkene substrate.

Product Analysis:

The resulting cyclopropane ring will show a quintet in the

NMR (due to the preserved

group).

Mass Spectrometry will show a M+3 mass shift (1 for

, 2 for

) relative to the unlabeled product.
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Figure 2: Mechanistic pathway of the Simmons-Smith reaction using labeled diiodomethane,

highlighting the transfer of the

moiety.

Experimental Protocol & Handling
Warning: Diiodomethane is light-sensitive and can decompose to liberate free iodine (

), which turns the liquid brown and can inhibit organometallic reactions.

Storage and Stabilization
Stabilizer: Commercial

is often stabilized with Copper (Cu) wire or foil to scavenge free iodine.

Container: Store in amber glass vials wrapped in aluminum foil.

Temperature: Refrigerate at 2-8°C.

Sample Preparation for NMR
To obtain the high-quality spectra described in Section 2:

Solvent: Use

(Chloroform-d) or

(Benzene-d6). Note that
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has a triplet at 77.16 ppm; ensure your spectral window includes the negative range (-60
ppm) to catch the diiodomethane peak.

Concentration: Prepare a ~50 mM solution. High concentrations can lead to radiation

damping effects in high-field NMR.

Tube: Use high-grade NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming

errors.

Acquisition:

Set relaxation delay (d1) to >5 seconds. The lack of protons (NOE) and the heavy atoms

can alter

relaxation times.

Decoupling: Use inverse gated decoupling if quantitative integration is required to

suppress NOE buildup (though less relevant for

systems, it ensures baseline flatness).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. d-nb.info [d-nb.info]

2. organicchemistrydata.org [organicchemistrydata.org]
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Diiodomethane-13C,d2 ( ): A Comparative Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1142166/docs#advanced-spectroscopic-
characterization-of-diiodomethane-13c-d2-a-comparative-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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